molecular formula C16H15N B11539485 2,3,4-Trimethylbenzo[h]quinoline

2,3,4-Trimethylbenzo[h]quinoline

Cat. No.: B11539485
M. Wt: 221.30 g/mol
InChI Key: HFSGFWFRCPJMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethylbenzo[h]quinoline is an organic compound belonging to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its three methyl groups attached to the 2nd, 3rd, and 4th positions of the benzo[h]quinoline structure. It has the molecular formula C₁₆H₁₅N and a molecular weight of 221.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylbenzo[h]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by a single-step reaction with naphthalen-1-amine or anthracen-1-amine . This method leverages the high electron density and steric bulk of the reactants to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylbenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Nitrobenzo[h]quinolines, halogenated benzo[h]quinolines.

Scientific Research Applications

2,3,4-Trimethylbenzo[h]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylbenzo[h]quinoline in biological systems involves its interaction with cellular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]quinoline: The parent compound without methyl substitutions.

    2-Methylbenzo[h]quinoline: A single methyl group at the 2nd position.

    3,4-Dimethylbenzo[h]quinoline: Methyl groups at the 3rd and 4th positions.

Uniqueness

2,3,4-Trimethylbenzo[h]quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups enhances its lipophilicity and may affect its interaction with biological membranes and molecular targets, distinguishing it from other benzo[h]quinoline derivatives.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,3,4-trimethylbenzo[h]quinoline

InChI

InChI=1S/C16H15N/c1-10-11(2)14-9-8-13-6-4-5-7-15(13)16(14)17-12(10)3/h4-9H,1-3H3

InChI Key

HFSGFWFRCPJMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3C=C2)N=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.